Fmoc--azido-Ala-OH
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Overview
Description
Fmoc-beta-azido-Ala-OH: , also known as (S)-3-Azido-2-(Fmoc-amino)propionic acid, is a compound used primarily in peptide synthesis. The compound is characterized by the presence of an azido group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The azido group allows it to undergo copper-mediated click chemistry reactions, making it a versatile reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-azido-Ala-OH involves several steps.
Industrial Production Methods: Industrial production of Fmoc-beta-azido-Ala-OH typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-azido-Ala-OH undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azido group allows it to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazole-linked compounds.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the formation of triazole rings.
Triphenylphosphine and Hydrazoic Acid: Used in Mitsunobu reactions for azidation.
Major Products:
Triazole-Linked Compounds: Formed through CuAAC reactions.
Substituted Azides: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Fmoc-beta-azido-Ala-OH is widely used in the synthesis of peptides and glycopeptides. It serves as a building block in the construction of complex peptide structures through solid-phase peptide synthesis .
Biology: In biological research, Fmoc-beta-azido-Ala-OH is used to create peptide-based probes and sensors. The azido group allows for bioorthogonal labeling and tracking of peptides in biological systems .
Medicine: The compound is utilized in the development of peptide-based therapeutics and drug delivery systems. Its ability to undergo click chemistry reactions makes it valuable in the design of multifunctional drug delivery vehicles .
Industry: Fmoc-beta-azido-Ala-OH is employed in the production of antifreeze glycopeptides and other industrially relevant peptides. Its versatility in peptide synthesis makes it a valuable reagent in various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-beta-azido-Ala-OH primarily involves its participation in click chemistry reactions. The azido group reacts with alkynes in the presence of copper(I) catalysts to form stable triazole rings. This reaction is highly specific and efficient, allowing for the precise modification of peptides and proteins. The Fmoc protecting group ensures that the amino group remains protected during the synthesis process, preventing unwanted side reactions .
Comparison with Similar Compounds
- Fmoc-azidolysine
- Fmoc-L-propargylglycine
- Fmoc-γ-azidohomoalanine
- Fmoc-propargyl-Gly-OH
- L-Azidohomoalanine hydrochloride
Uniqueness: Fmoc-beta-azido-Ala-OH is unique due to its specific combination of an azido group and an Fmoc protecting group. This combination allows for efficient participation in click chemistry reactions while maintaining the integrity of the peptide synthesis process. Compared to other similar compounds, Fmoc-beta-azido-Ala-OH offers a balance of reactivity and stability, making it a preferred choice in various synthetic applications .
Properties
Molecular Formula |
C18H16N4O4 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[amino(azido)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C18H16N4O4/c19-16(21-22-20)15(17(23)24)18(25)26-9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14-16H,9,19H2,(H,23,24) |
InChI Key |
URKRFLPVUFUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(N)N=[N+]=[N-])C(=O)O |
Origin of Product |
United States |
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